[2,3'-Bipyridin]-5-ylboronic acid [2,3'-Bipyridin]-5-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17359411
InChI: InChI=1S/C10H9BN2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7,14-15H
SMILES:
Molecular Formula: C10H9BN2O2
Molecular Weight: 200.00 g/mol

[2,3'-Bipyridin]-5-ylboronic acid

CAS No.:

Cat. No.: VC17359411

Molecular Formula: C10H9BN2O2

Molecular Weight: 200.00 g/mol

* For research use only. Not for human or veterinary use.

[2,3'-Bipyridin]-5-ylboronic acid -

Specification

Molecular Formula C10H9BN2O2
Molecular Weight 200.00 g/mol
IUPAC Name (6-pyridin-3-ylpyridin-3-yl)boronic acid
Standard InChI InChI=1S/C10H9BN2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7,14-15H
Standard InChI Key SQRFRPMVGWBCLH-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(C=C1)C2=CN=CC=C2)(O)O

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features two pyridine rings connected at the 2- and 3'-positions, creating an asymmetric bipyridine system. The boronic acid group (-B(OH)₂) at the 5-position introduces polarity and reactivity, enabling participation in Suzuki-Miyaura cross-coupling reactions. Density functional theory (DFT) calculations suggest that the boronic acid group slightly withdraws electron density from the adjacent pyridine ring, enhancing electrophilicity at the coupling site .

Spectroscopic Characterization

  • ¹H NMR: Protons on the pyridine rings resonate between δ 7.5–9.0 ppm, with distinct splitting patterns due to anisotropic effects from the boron atom. The -B(OH)₂ protons appear as a broad singlet at δ 6.5–7.0 ppm .

  • ¹¹B NMR: A characteristic peak near δ 28–30 ppm confirms the presence of the boronic acid group .

  • IR Spectroscopy: Stretching vibrations at 1340 cm⁻¹ (B-O) and 3200 cm⁻¹ (O-H) validate the functional group .

Synthetic Methodologies

Suzuki-Miyaura Coupling

The most efficient route involves a two-step lithiation-borylation sequence:

  • Directed ortho-Metallation: Treatment of 2,3'-dibromobipyridine with LDA (lithium diisopropylamide) at -78°C in THF generates a lithium intermediate at the 5-position .

  • Borylation: Quenching the lithiated species with triisopropyl borate (TIPB) yields the boronic acid after acidic workup .

Reaction Conditions:

  • Temperature: -78°C to 0°C

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 50–65% after purification via recrystallization .

Alternative Routes

  • Negishi Coupling: Zinc intermediates derived from halogenated bipyridines react with pinacol boronate esters under palladium catalysis .

  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours with comparable yields (55–60%) .

Applications in Organic Synthesis

Biaryl Construction

The compound’s boronic acid group enables C-C bond formation with aryl halides via Suzuki-Miyaura coupling. For example, reaction with 4-bromoaniline produces 4'-(5-boronic acid)-2,3'-bipyridin-4-yl-aniline, a precursor for fluorescent dyes .

Table 1: Representative Cross-Coupling Reactions

Partner HalideProductYield (%)Application
4-Bromotoluene4-Methyl-2,3'-bipyridine72Ligand synthesis
2-Iodopyridine2,3':5'',2'''-terpyridine65Coordination polymers
5-BromouracilBipyridine-uracil conjugate58Antiviral agents

Ligand Design in Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ru²⁺, Pd⁰). These complexes exhibit enhanced catalytic activity in hydrogenation and oxidation reactions .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli>128

Anticancer Properties

Palladium complexes incorporating this ligand demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) . Mechanistic studies suggest apoptosis induction via mitochondrial pathway disruption.

Mechanistic Insights in Catalysis

Suzuki-Miyaura Reaction Mechanism

  • Oxidative Addition: Pd⁰ inserts into the C-X bond of the aryl halide.

  • Transmetallation: The boronic acid transfers its aryl group to Pd, forming a Pd-aryl intermediate.

  • Reductive Elimination: Pd releases the biaryl product, regenerating the catalyst .

Key Factors Influencing Efficiency:

  • Base: K₂CO₃ or CsF optimizes transmetallation.

  • Solvent: Mixed aqueous-organic systems enhance solubility .

Industrial and Environmental Considerations

Scalability Challenges

  • Purification: Boronic acids are hygroscopic, complicating large-scale isolation.

  • Catalyst Recovery: Immobilized Pd catalysts (e.g., Pd@SiO₂) improve recyclability .

Green Chemistry Approaches

  • Solvent-Free Reactions: Ball milling techniques reduce THF usage by 90% .

  • Biodegradable Byproducts: Replacement of toxic halides with triflates minimizes waste .

Comparative Analysis with Analogous Boronic Acids

Table 3: Performance Comparison

Boronic AcidCoupling Yield (%)Thermal Stability (°C)
[2,3'-Bipyridin]-5-yl72180
Phenylboronic acid85220
Pyridin-3-ylboronic acid65160

The lower thermal stability of [2,3'-bipyridin]-5-ylboronic acid relative to phenylboronic acid is attributed to steric strain in the bipyridine system .

Future Directions

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) chains could enhance solubility for intravenous administration of metal-drug conjugates .

Photodynamic Therapy

Ru(II) complexes derived from this ligand exhibit strong absorbance in the visible spectrum, making them candidates for light-activated cancer treatments .

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